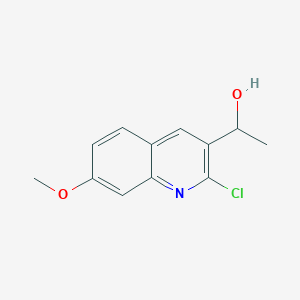
(3-(Quinolin-5-yl)phenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(Quinolin-5-yl)phenyl)methanol: is an organic compound that features a quinoline ring attached to a phenyl group, which is further connected to a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-(Quinolin-5-yl)phenyl)methanol typically involves the formation of the quinoline ring followed by its functionalization. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst . Another approach is the Skraup synthesis, which uses aniline, glycerol, and an oxidizing agent like nitrobenzene under acidic conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale adaptations of the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and environmental impact. Green chemistry approaches, such as using microwave irradiation or ionic liquids as solvents, are also explored to enhance efficiency and reduce waste .
Chemical Reactions Analysis
Types of Reactions: (3-(Quinolin-5-yl)phenyl)methanol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: (3-(Quinolin-5-yl)phenyl)carboxylic acid.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated or nitrated quinoline derivatives.
Scientific Research Applications
Chemistry: (3-(Quinolin-5-yl)phenyl)methanol is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .
Biology: In biological research, this compound is studied for its potential as a fluorescent probe due to the quinoline ring’s ability to absorb and emit light. It is also investigated for its interactions with biological macromolecules .
Medicine: The compound’s quinoline moiety is of particular interest in medicinal chemistry. Quinoline derivatives are known for their pharmacological activities, including antimalarial, anticancer, and antimicrobial properties. This compound is explored for similar therapeutic potentials .
Industry: In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its structural properties contribute to the performance and stability of these materials .
Mechanism of Action
The mechanism of action of (3-(Quinolin-5-yl)phenyl)methanol is primarily related to its interaction with biological targets. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes. Additionally, it can inhibit enzymes by binding to their active sites, thereby affecting cellular functions . The methanol group may also participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Quinoline: A simpler structure without the phenyl and methanol groups.
(3-(Quinolin-5-yl)phenyl)carboxylic acid: An oxidized form of (3-(Quinolin-5-yl)phenyl)methanol with different reactivity and applications.
Tetrahydroquinoline: A reduced form of quinoline with distinct chemical and biological properties.
Uniqueness: this compound stands out due to the presence of both the quinoline and phenyl groups, which confer unique electronic and steric properties. These features make it a versatile compound for various applications, from synthetic chemistry to materials science .
Properties
Molecular Formula |
C16H13NO |
|---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
(3-quinolin-5-ylphenyl)methanol |
InChI |
InChI=1S/C16H13NO/c18-11-12-4-1-5-13(10-12)14-6-2-8-16-15(14)7-3-9-17-16/h1-10,18H,11H2 |
InChI Key |
VNAQKMBHNBECHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=C3C=CC=NC3=CC=C2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


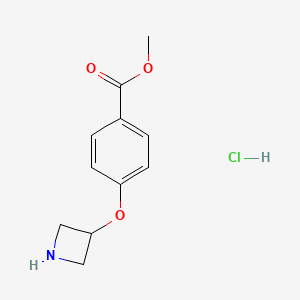
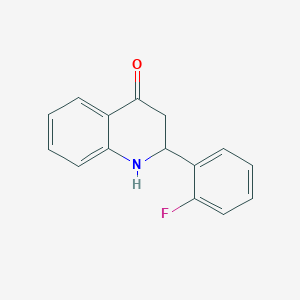
![Hydroxymethyl 5H-indeno[1,2-b]pyridine-5-carboxylate](/img/structure/B11871835.png)
![3,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-one](/img/structure/B11871845.png)
![(1R,3R)-2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid](/img/structure/B11871851.png)
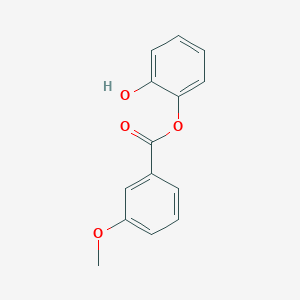

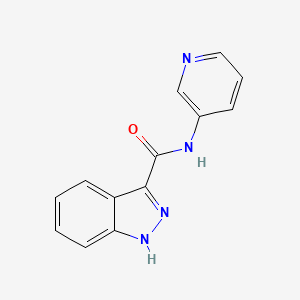
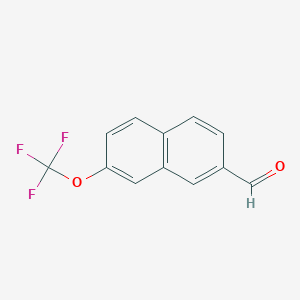

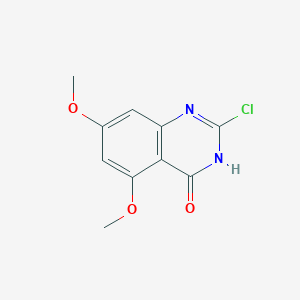

![tert-Butyl (5R)-5-(hydroxymethyl)-4,7-diazaspiro[2.5]octane-7-carboxylate](/img/structure/B11871901.png)
